molecular formula C15H17BrN4S B13372810 8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13372810
M. Wt: 365.3 g/mol
InChI Key: LCSWBPWADWYGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with bromine, butyl, and ethyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with bromine in acetic acid and sodium acetate . The mixture is heated to facilitate the reaction, followed by cooling and isolation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazinoindoles.

Scientific Research Applications

8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways. For instance, as an iron chelator, it binds selectively to ferrous ions, disrupting iron homeostasis in cells . This can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s ability to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial pathway has been demonstrated in studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of butyl and ethyl groups, along with the bromine atom, enhances its lipophilicity and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17BrN4S

Molecular Weight

365.3 g/mol

IUPAC Name

8-bromo-5-butyl-6-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C15H17BrN4S/c1-3-5-6-20-13-9(4-2)7-10(16)8-11(13)12-14(20)17-15(21)19-18-12/h7-8H,3-6H2,1-2H3,(H,17,19,21)

InChI Key

LCSWBPWADWYGBG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2C3=NNC(=S)N=C31)Br)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.